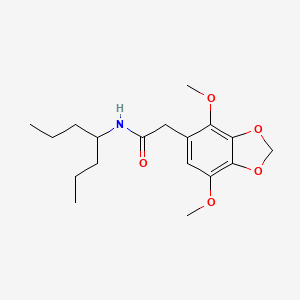![molecular formula C13H12F3N5O2S B11472277 N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472277.png)
N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphenyl group, and a triazolothiadiazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with a thiocarbonyl compound.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may yield a corresponding amine or alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to the presence of both the trifluoromethyl group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
特性
分子式 |
C13H12F3N5O2S |
|---|---|
分子量 |
359.33 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C13H12F3N5O2S/c1-22-8-4-3-7(5-9(8)23-2)17-10-6-24-12-19-18-11(13(14,15)16)21(12)20-10/h3-5H,6H2,1-2H3,(H,17,20) |
InChIキー |
UEOIBRBYNBVBSB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N=C2CSC3=NN=C(N3N2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine](/img/structure/B11472197.png)
![1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11472201.png)
![4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate](/img/structure/B11472209.png)
![3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472211.png)
![8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11472218.png)
![ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B11472222.png)
![8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11472224.png)
![3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472260.png)
![N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B11472266.png)
![7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472274.png)
![N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine](/img/structure/B11472279.png)
![7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472283.png)

![4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11472287.png)
